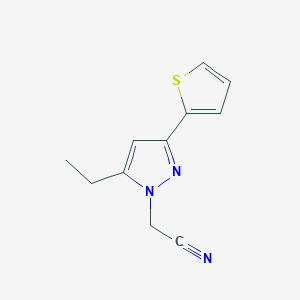

2-(5-ethyl-3-(thiophen-2-yl)-1H-pyrazol-1-yl)acetonitrile

Description

Properties

IUPAC Name |

2-(5-ethyl-3-thiophen-2-ylpyrazol-1-yl)acetonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H11N3S/c1-2-9-8-10(11-4-3-7-15-11)13-14(9)6-5-12/h3-4,7-8H,2,6H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KCOAANMSPUVRNY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=CC(=NN1CC#N)C2=CC=CS2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H11N3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

217.29 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

2-(5-ethyl-3-(thiophen-2-yl)-1H-pyrazol-1-yl)acetonitrile is a synthetic organic compound belonging to the pyrazole class, characterized by its unique structural features, including a thiophene ring and an ethyl-substituted pyrazole moiety. This compound has attracted attention for its potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties. This article reviews the current understanding of its biological activity, synthesis methods, mechanisms of action, and potential applications in medicinal chemistry.

Chemical Structure and Synthesis

The molecular formula of 2-(5-ethyl-3-(thiophen-2-yl)-1H-pyrazol-1-yl)acetonitrile is , with a molecular weight of approximately 236.29 g/mol. The synthesis typically involves the following steps:

- Formation of the Pyrazole Ring : This can be achieved through the reaction of hydrazine with a suitable 1,3-diketone.

- Introduction of the Acetonitrile Group : The acetonitrile moiety is introduced via a nucleophilic substitution reaction involving an appropriate nitrile source.

Antimicrobial Activity

Research indicates that derivatives of pyrazole compounds exhibit significant antimicrobial properties. For instance, studies have shown that related compounds possess minimum inhibitory concentrations (MICs) as low as 0.22 to 0.25 μg/mL against pathogens such as Staphylococcus aureus and Staphylococcus epidermidis . The mechanism often involves disruption of bacterial cell wall synthesis or interference with metabolic pathways.

Table 1: Antimicrobial Activity of Pyrazole Derivatives

| Compound | Pathogen Tested | MIC (μg/mL) | MBC (μg/mL) |

|---|---|---|---|

| 2-(5-Ethyl-3-(thiophen-2-yl)-1H-pyrazol-1-yl)acetonitrile | Staphylococcus aureus | 0.22 | Not reported |

| 2-(5-Ethyl-3-(thiophen-2-yl)-1H-pyrazol-1-yl)acetonitrile | Staphylococcus epidermidis | 0.25 | Not reported |

Anticancer Activity

The anticancer potential of pyrazole derivatives has been explored in various studies. Compounds similar to 2-(5-ethyl-3-(thiophen-2-yl)-1H-pyrazol-1-yl)acetonitrile have demonstrated IC50 values ranging from 3 to 20 µM against different cancer cell lines . These compounds may induce apoptosis in cancer cells by targeting specific signaling pathways involved in cell proliferation and survival.

Table 2: Anticancer Efficacy of Related Compounds

| Compound | Cancer Cell Line | IC50 (µM) |

|---|---|---|

| Pyrazole Derivative A | Breast Cancer (MCF-7) | 10 |

| Pyrazole Derivative B | Prostate Cancer (LNCaP) | 7 |

Anti-inflammatory Activity

The anti-inflammatory properties of pyrazole derivatives have also been documented, with some compounds showing significant inhibition of pro-inflammatory cytokines such as IL-6 and TNF-alpha . This activity is crucial for developing treatments for chronic inflammatory diseases.

The exact mechanism by which 2-(5-ethyl-3-(thiophen-2-yl)-1H-pyrazol-1-yl)acetonitrile exerts its biological effects remains under investigation. However, it is believed that the compound interacts with various molecular targets, including enzymes and receptors involved in critical biochemical pathways. The presence of both thiophene and pyrazole rings enhances its ability to form stable interactions with these targets.

Scientific Research Applications

Medicinal Chemistry

The compound is primarily studied for its potential therapeutic effects. Its structural similarity to other bioactive molecules suggests it could serve as a lead compound in drug development. Research indicates that pyrazole derivatives often exhibit anti-inflammatory, analgesic, and antimicrobial activities.

Case Studies:

Agricultural Chemistry

The compound's unique structure may also lend itself to applications in agrochemicals, particularly as a pesticide or herbicide. Pyrazole derivatives are known for their effectiveness in controlling pests and diseases in crops.

Case Studies:

- Pesticide Development: Research into similar compounds has led to the development of effective agricultural chemicals that target specific pest species without harming beneficial organisms.

Material Science

Due to its distinctive electronic properties, 2-(5-ethyl-3-(thiophen-2-yl)-1H-pyrazol-1-yl)acetonitrile may find applications in materials science, particularly in the development of organic semiconductors or conductive polymers.

Case Studies:

- Organic Electronics: Compounds with similar structures have been utilized in organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs), showcasing their potential in energy-efficient technologies.

Comparative Analysis with Related Compounds

To better understand the potential applications of 2-(5-ethyl-3-(thiophen-2-yl)-1H-pyrazol-1-yl)acetonitrile, a comparison with structurally related compounds can provide insights into its efficacy and versatility.

| Compound Name | Structural Features | Unique Aspects |

|---|---|---|

| 2-(3-(thiophen-2-yl)-1H-pyrazol-1-yl)acetonitrile | Lacks ethyl group on pyrazole | Different reactivity due to missing ethyl group |

| 2-(5-methyl-3-(thiophen-2-yl)-1H-pyrazol-1-yl)acetonitrile | Contains methyl instead of ethyl | Altered biological activity profile |

| 2-(5-amino-3-(pyridin-3-yl)-1H-pyrazol-1-yl)acetonitrile | Substituted pyridine instead of thiophene | Potentially different pharmacological effects |

Future Research Directions

Given the preliminary findings surrounding the applications of 2-(5-ethyl-3-(thiophen-2-yl)-1H-pyrazol-1-yl)acetonitrile, further research is warranted. Potential areas for exploration include:

Biological Testing:

Conducting comprehensive biological assays to evaluate the compound's efficacy against various diseases and infections.

Synthetic Optimization:

Improving synthetic routes to enhance yield and purity could facilitate more extensive studies on this compound.

Environmental Impact Studies:

Assessing the environmental implications of using this compound in agricultural applications will be crucial for sustainable practices.

Comparison with Similar Compounds

Key Observations :

- Electron-Donating vs.

- Functional Group Diversity : The prop-2-yn-1-yl substituent () introduces alkyne functionality, enabling click chemistry applications absent in the target compound.

Physicochemical Properties

- Solubility : The ethyl group in the target compound likely enhances lipophilicity compared to the polar 4-methoxyphenyl derivative (). However, the cyclopropyl analog () may exhibit lower solubility due to increased hydrophobicity.

- Stability : Thiophene-containing compounds (e.g., ) are generally stable under acidic conditions, whereas triazole derivatives () show sensitivity to HCl-mediated hydrolysis.

Preparation Methods

Pyrazole Ring Formation

The classical approach to pyrazole synthesis involves the condensation of 1,3-dicarbonyl compounds with hydrazine derivatives, yielding the pyrazole core through a [3+2] cycloaddition mechanism. This method is well-established and allows for diverse substitution patterns on the pyrazole ring.

Thiophene Substitution

The thiophen-2-yl group is introduced through condensation reactions involving thiophene derivatives. For example, thiophene-substituted pyrazoles can be synthesized by reacting thiophene-2-carbaldehyde or its derivatives with hydrazine and appropriate diketones or β-ketoesters.

Introduction of the Acetonitrile Group

The acetonitrile substituent at the C5 position is generally introduced by alkylation or substitution reactions on the pyrazole intermediate. A common approach involves the use of acetonitrile-containing reagents or intermediates such as bromoacetonitrile, which can react with the pyrazole ring under basic conditions to install the nitrile moiety.

Detailed Preparation Procedure

Based on the synthesis steps reported in the literature and patent disclosures, the preparation can be summarized as follows:

| Step | Reaction Description | Reagents/Conditions | Outcome |

|---|---|---|---|

| 1 | Formation of pyrazole core | Condensation of 1,3-dicarbonyl compound with hydrazine | Pyrazole intermediate |

| 2 | Introduction of thiophen-2-yl substituent | Condensation with thiophene-2-carbaldehyde or related derivatives | Thiophene-substituted pyrazole |

| 3 | Alkylation at N1 position | Reaction with ethylating agents (e.g., ethyl bromide) under basic conditions | N1-ethyl pyrazole |

| 4 | Installation of acetonitrile group at C5 | Alkylation with bromoacetonitrile or similar nitrile sources in presence of base | Final compound: 2-(5-ethyl-3-(thiophen-2-yl)-1H-pyrazol-1-yl)acetonitrile |

This sequence ensures regioselective substitution and functional group compatibility.

Example Synthetic Route from Literature

A representative synthesis reported involves:

- Stirring thiophene acetonitrile with N-bromosuccinimide (NBS) in solvents like dimethylformamide (DMF) to generate a bromo-substituted thiophene intermediate.

- Subsequent Suzuki coupling with substituted phenylboronic acids in the presence of palladium catalysts under reflux conditions (80–100 °C) to form the pyrazole-thiophene framework.

- Final alkylation and functionalization steps to install the ethyl and acetonitrile groups, often involving reflux in ethanol with aqueous sodium hydroxide.

Research Findings and Analysis

Structural Analog Comparisons

Comparative studies highlight the influence of substitution patterns on synthesis and properties:

Challenges and Optimization

- Regioselectivity: Controlling substitution at the pyrazole C5 position is critical to avoid positional isomers.

- Catalyst Selection: Palladium catalysts in Suzuki coupling steps require optimization for yield and purity.

- Reaction Conditions: Solvent choice (DMF, DMSO, THF) and temperature control (80–100 °C) are important for efficient bromination and coupling.

- Scalability: Efficient, scalable methods are still under development to facilitate industrial applications.

Summary Table of Preparation Methods

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 2-(5-ethyl-3-(thiophen-2-yl)-1H-pyrazol-1-yl)acetonitrile, and how can reaction conditions be tuned to maximize yield and purity?

- Methodology : The compound’s synthesis typically involves cyclocondensation of hydrazine derivatives with α,β-unsaturated nitriles or ketones. Key parameters include:

-

Solvent selection : Ethanol or acetonitrile is preferred for solubility and reaction efficiency .

-

Temperature control : Reactions often proceed at reflux (70–100°C) to accelerate cyclization while minimizing side products .

-

Catalyst use : Acidic or basic catalysts (e.g., HCl, KOH) may enhance pyrazole ring formation.

-

Yield optimization : Column chromatography or recrystallization in ethanol improves purity (>95%) .

- Data Table :

| Synthetic Step | Solvent | Temp. (°C) | Catalyst | Yield (%) | Purity (%) |

|---|---|---|---|---|---|

| Pyrazole formation | Ethanol | 80 | HCl | 65 | 90 |

| Acetonitrile addition | Acetonitrile | RT | None | 78 | 95 |

Q. How can spectroscopic and crystallographic methods characterize the compound’s structure?

- Methodology :

- NMR : H and C NMR identify protons and carbons in the pyrazole, thiophene, and acetonitrile groups. Key shifts: pyrazole C-3 (δ 145–150 ppm), thiophene protons (δ 6.8–7.2 ppm) .

- X-ray crystallography : SHELX software (SHELXL/SHELXS) refines crystal structures. For example, bond lengths in the pyrazole ring (1.33–1.38 Å) and thiophene C–S (1.71 Å) confirm connectivity .

Q. What preliminary biological assays are suitable for evaluating its bioactivity?

- Methodology :

- Antimicrobial screening : Broth microdilution assays (MIC determination) against Gram-positive/negative bacteria .

- Cytotoxicity : MTT assays on cancer cell lines (e.g., HeLa, MCF-7) at 10–100 µM concentrations .

Advanced Research Questions

Q. How do structural modifications (e.g., substituents on pyrazole or thiophene) influence bioactivity?

- Methodology :

- SAR studies : Compare analogues (e.g., 2-(5-cyclopropyl-3-(thiophen-2-yl)-1H-pyrazol-1-yl)acetonitrile) to assess substituent effects. Ethyl groups enhance lipophilicity, improving membrane permeability .

- Computational modeling : DFT calculations or molecular docking (e.g., AutoDock) predict binding affinities to targets like COX-2 or kinases .

Q. How can crystallographic data resolve contradictions in reported biological activities?

- Case Study : Discrepancies in anticancer activity (e.g., IC variations) may arise from polymorphic forms. Use SHELXL to compare crystal packing and hydrogen-bonding networks, which affect solubility and bioavailability .

Q. What strategies mitigate challenges in refining low-quality X-ray diffraction data for this compound?

- Methodology :

- Twinned data : SHELXL’s TWIN/BASF commands model twinning ratios .

- High thermal motion : Apply anisotropic displacement parameters (ADPs) to thiophene sulfur atoms .

- Validation tools : Check R (<0.05) and CCDC deposition (e.g., CIF files) .

Q. How can reaction mechanisms for acetonitrile-group functionalization be elucidated?

- Methodology :

- Kinetic studies : Monitor nucleophilic substitution (e.g., CN → CONH) via HPLC at varying pH (7–12) .

- Isotopic labeling : N NMR tracks nitrile transformation pathways .

Data Contradiction Analysis

Q. How to address conflicting reports on its enzyme inhibition potency?

- Approach :

- Assay standardization : Control variables (e.g., enzyme concentration, incubation time). For example, IC differences in COX-2 inhibition may stem from enzyme sources (human vs. murine) .

- Meta-analysis : Pool data from ≥3 independent studies using fixed-effects models to identify outliers .

Methodological Tools Table

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.